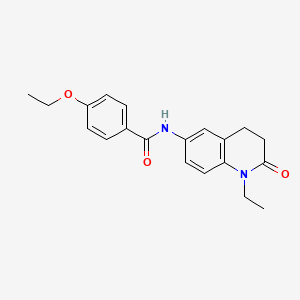

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

This compound is a benzamide derivative featuring a 4-ethoxy substituent on the benzene ring and a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety.

Properties

IUPAC Name |

4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-18-11-8-16(13-15(18)7-12-19(22)23)21-20(24)14-5-9-17(10-6-14)25-4-2/h5-6,8-11,13H,3-4,7,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWPYIHMJXEIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then further modified to introduce the ethoxy and benzamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Research has shown that quinoline derivatives can inhibit the growth of various pathogens and cancer cells.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has shown promise in the treatment of diseases such as malaria, tuberculosis, and certain types of cancer. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The closest analogs identified are:

4-Butoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (ID: F740-0015)

4-Butoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Both share the benzamide-tetrahydroquinolinone scaffold but differ in substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Tetrahydroquinolinone Substituent: The ethyl group (vs. methyl) introduces steric bulk, which may influence binding affinity in enzyme pockets or receptor interactions.

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be extrapolated from related benzamide analogs:

- PCAF HAT Inhibition: In structurally distinct benzamides, inhibitory activity against PCAF histone acetyltransferase (HAT) was influenced by acyl chain length and substituent positioning. Longer chains (e.g., tetradecanoyl) marginally improved activity, but para-substituted carboxyphenyl groups were critical . For the target compound, the ethoxy group’s para position may similarly optimize interactions in enzymatic binding sites.

- Neuroleptic Derivatives: Benzamide-based neuroleptics (e.g., amisulpride, sulpiride) share the core structure but feature sulfonamide or alkylamine substituents, highlighting how minor modifications redirect therapeutic applications . The target compound’s tetrahydroquinolinone moiety may steer it toward non-neuroleptic uses, such as enzyme modulation.

Biological Activity

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular structure of this compound includes:

- Ethoxy group : Enhances lipophilicity and potential bioavailability.

- Tetrahydroquinoline core : Implicated in various biological interactions.

- Benzamide linkage : May contribute to receptor binding and activity modulation.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of tetrahydroquinoline have shown efficacy against various bacterial strains due to their ability to disrupt cellular processes.

Anticancer Activity

Studies have demonstrated that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis. For example, compounds structurally related to this compound have been noted for their ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.

Pain Management

The compound's potential analgesic properties are also noteworthy. It may act on cannabinoid receptors or other pain-related pathways, providing a basis for its exploration as a therapeutic agent in pain management.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with specific receptors such as cannabinoid receptors or opioid receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways or cancer progression.

- Cell Signaling Interference : Disruption of key signaling pathways that regulate cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various tetrahydroquinoline derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Activity

In vitro studies assessed the effect of the compound on breast cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed activation of the intrinsic apoptotic pathway.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1-Ethyl-Tetrahydroquinoline) Sulfonamides | Tetrahydroquinoline core | Cannabinoid receptor modulation |

| 4-Methyl-N-(Naphthalene) Sulfonamide | Similar sulfonamide group | Antimicrobial properties |

| 6-Chloro-N-(Aromatic) Sulfonamides | Chlorinated aromatic ring | Anticancer activity |

This table illustrates how structural variations influence biological activity among compounds related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.